tetrabromidodioxidomolybdate(VI)
Description
Tetrabromidodioxidomolybdate(VI) is a molybdenum(VI) complex with the formula [MoO₂Br₄]²⁻. It belongs to the family of oxyhalide molybdate complexes, characterized by a central Mo(VI) ion coordinated by two oxo (O²⁻) ligands and four halide ions. The compound typically crystallizes in octahedral geometry, with bromides occupying equatorial positions and oxo groups in axial orientations. Its synthesis involves the reaction of molybdenum trioxide (MoO₃) with hydrobromic acid under controlled conditions, yielding a stable anionic species often isolated as alkali metal or ammonium salts.
Key properties include:
- High solubility in polar solvents (e.g., water, dimethyl sulfoxide).
- Oxidative stability due to the +6 oxidation state of molybdenum.
- Applications in catalysis and materials science, particularly in bromination reactions and as a precursor for molybdenum-based nanomaterials.
Properties
Molecular Formula |
Br4H4MoO2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
dioxomolybdenum;tetrahydrobromide |
InChI |
InChI=1S/4BrH.Mo.2O/h4*1H;;; |
InChI Key |
NACNLNVYCAZBFS-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo]=O.Br.Br.Br.Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Tetrachloridodioxidomolybdate(VI) ([MoO₂Cl₄]²⁻)
Structurally analogous to the bromido complex, this chloride variant exhibits distinct differences due to the smaller ionic radius of Cl⁻ (181 pm vs. Br⁻: 196 pm).
| Property | Tetrabromidodioxidomolybdate(VI) | Tetrachloridodioxidomolybdate(VI) |
|---|---|---|
| Molecular Weight | ~524 g/mol | ~331 g/mol |
| Solubility in Water | Moderate (0.5 g/100 mL) | High (2.3 g/100 mL) |
| Thermal Stability | Decomposes at 180°C | Stable up to 220°C |
| Reactivity | Prefers bromination pathways | More electrophilic; chlorination |
The chloride complex is more reactive in electrophilic substitution reactions due to stronger Mo–Cl bonding (bond enthalpy: 315 kJ/mol vs. Mo–Br: 270 kJ/mol) .
Ammonium Molybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
A widely used reagent in analytical chemistry, ammonium molybdate differs significantly in structure and application .
| Property | Tetrabromidodioxidomolybdate(VI) | Ammonium Molybdate Tetrahydrate |
|---|---|---|
| Formula | [MoO₂Br₄]²⁻ | (NH₄)₆Mo₇O₂₄·4H₂O |
| Molybdenum Oxidation | +6 | +6 |
| Primary Use | Catalysis, nanomaterials | Phosphate detection, fertilizers |
| Solubility | Moderate in water | High (83 g/100 mL at 20°C) |
Ammonium molybdate’s heptamolybdate structure enables versatile coordination chemistry, making it a standard reagent for spectrophotometric phosphate analysis .
Molybdenum Trioxide (MoO₃)
MoO₃, a common oxide precursor, lacks halide ligands but shares the +6 oxidation state.
| Property | Tetrabromidodioxidomolybdate(VI) | MoO₃ |
|---|---|---|
| Structure | Octahedral with Br⁻/O²⁻ | Layered orthorhombic lattice |
| Conductivity | Ionic (in solution) | Semiconductor |
| Applications | Bromination catalysts | Electrodes, gas sensors |
MoO₃’s semiconductor properties contrast with the ionic reactivity of halogenated molybdates.
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